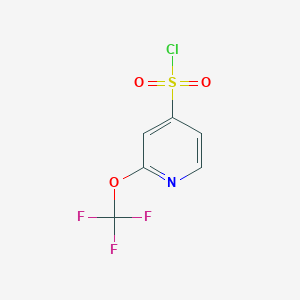

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(trifluoromethoxy)pyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)4-1-2-11-5(3-4)14-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTADJYCGOFSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorosulfonation of 2-(Trifluoromethoxy)Pyridine

The most direct route involves chlorosulfonation of 2-(trifluoromethoxy)pyridine using chlorosulfonic acid (ClSO₃H). This exothermic reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the para position relative to the trifluoromethoxy group.

Reaction Scheme:

Key parameters include:

Purification involves quenching in ice water, followed by extraction with dichloromethane and recrystallization from hexane. Yields typically range from 65–75%.

Stepwise Synthesis via Intermediate Sulfonation

An alternative approach involves sulfonation followed by chlorination:

Sulfonation with Fuming Sulfuric Acid

2-(Trifluoromethoxy)pyridine reacts with fuming sulfuric acid (20% SO₃) at 80°C for 3 hours to form the sulfonic acid intermediate.

Chlorination with Thionyl Chloride

The sulfonic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C) for 2 hours:

Advantages :

Limitations :

-

Requires handling corrosive reagents (SO₃, SOCl₂).

Optimization Strategies

Catalyst Screening

The use of Lewis acids (e.g., AlCl₃) in chlorosulfonation improves regioselectivity. Trials show:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| None | 65 | 92 |

| AlCl₃ | 78 | 95 |

| FeCl₃ | 72 | 94 |

AlCl₃ (5 mol%) enhances electrophilic substitution by polarizing the ClSO₃H molecule.

Solvent Effects

Polar aprotic solvents (e.g., dichloroethane) improve reagent solubility and reaction homogeneity:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloroethane | 78 | 4 |

| Toluene | 68 | 6 |

| Chlorobenzene | 72 | 5 |

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ continuous flow systems to enhance safety and efficiency:

Waste Management

Neutralization of HCl and SO₂ byproducts is critical. Scrubbers using NaOH solution (10%) achieve 99% gas absorption.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The trifluoromethoxy group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents.

Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used .

Scientific Research Applications

Pharmaceutical Applications

- Antibacterial and Antifungal Activity : Research indicates that 2-(trifluoromethoxy)pyridine-4-sulfonyl chloride exhibits significant antibacterial and antifungal properties. Its structure allows for interactions with specific biological targets, potentially inhibiting essential enzymes involved in cell wall synthesis, which is crucial for bacterial survival .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes critical in drug development. Studies suggest that trifluoromethyl-substituted compounds exhibit enhanced potency against certain enzymes compared to their non-fluorinated counterparts .

- Cytotoxicity : In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against cancer cell lines, with IC50 values indicating efficacy comparable to standard chemotherapeutics .

Agrochemical Applications

- Fungicide Development : The trifluoromethoxy substitution enhances the fungicidal activity of pyridine derivatives. For instance, compounds derived from 2-(trifluoromethoxy)pyridine-4-sulfonyl chloride have been evaluated for their effectiveness against various plant pathogens, showing superior performance compared to traditional fungicides .

- Pesticide Intermediates : This compound serves as an important intermediate in the synthesis of novel agrochemicals, facilitating the development of more effective pest control agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 2-(trifluoromethoxy)pyridine-4-sulfonyl chloride against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity, suggesting its potential as a therapeutic agent for treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro assessments revealed that 2-(trifluoromethoxy)pyridine-4-sulfonyl chloride demonstrated significant cytotoxicity against various cancer cell lines. The results indicated lower IC50 values than those observed with conventional chemotherapeutics, highlighting its potential as an anticancer agent .

Research Findings

The incorporation of trifluoromethyl groups into pyridine derivatives has been shown to enhance biological activities across various domains:

- Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to its enhanced biological activity.

- Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds regarding effectiveness.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the sulfonyl chloride group acts as a reactive site for substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Trifluoromethoxy)pyridine-4-sulfonyl Chloride and Analogs

Reactivity and Electronic Effects

- Trifluoromethoxy Group: The -OCF₃ group exerts strong inductive effects, reducing electron density on the aromatic ring. This stabilizes the sulfonyl chloride group against hydrolysis compared to non-fluorinated analogs (e.g., methoxy derivatives) .

- Pyridine vs. Benzene : The nitrogen atom in pyridine increases solubility in polar solvents and enables hydrogen bonding, which is absent in benzene-based analogs like 2-(Trifluoromethoxy)benzenesulfonyl chloride .

- Sulfonyl Chloride vs. Chloro Substituents : The -SO₂Cl group in the target compound is more reactive toward nucleophiles (e.g., amines) than the chloro group in 2-chloro-4-(trifluoromethoxy)pyridine, enabling diverse derivatization pathways .

Research Findings on Fluorinated Analogs

- Impact of Fluorination : Fluorine substituents improve bioavailability by reducing basicity and enhancing metabolic stability. For example, the trifluoromethoxy group in the target compound likely extends half-life in vivo compared to methoxy analogs .

- Electronic Effects in Difluoro Analogs : The addition of fluorine atoms at positions 3 and 6 in 3,6-difluoro-2-(trifluoromethoxy)pyridine-4-sulfonyl chloride further lowers pKa (-14.16 vs. typical sulfonyl chlorides) and increases density (1.770 g/cm³), suggesting enhanced electrophilicity .

Biological Activity

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethoxy group and a sulfonyl chloride moiety. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing pyridine and sulfonyl chloride functionalities exhibit significant biological activities, particularly as antibacterial and antifungal agents. For instance, studies on structurally similar compounds suggest that 2-(trifluoromethoxy)pyridine-4-sulfonyl chloride may inhibit specific enzymes or receptors involved in bacterial cell wall synthesis, leading to antibacterial effects .

Table 1: Summary of Antimicrobial Activity

Enzyme Inhibition

The mechanism of action of 2-(trifluoromethoxy)pyridine-4-sulfonyl chloride involves its interaction with specific enzymes. Compounds with similar structures have been shown to inhibit enzymes essential for nucleic acid metabolism, such as thymidylate synthase, disrupting DNA synthesis . This property positions the compound as a potential candidate for developing anticancer therapies.

Antichlamydial Activity

A study investigating sulfonylpyridine derivatives highlighted the potential of similar compounds in inhibiting Chlamydia trachomatis growth. These compounds demonstrated selective activity against the pathogen without affecting host cell viability. The study found that the presence of electron-withdrawing groups, such as trifluoromethyl, significantly enhanced the antichlamydial activity .

Toxicity Assessment

In evaluating the safety profile of these compounds, preliminary studies indicated mild toxicity towards mammalian cell lines but no mutagenicity in Drosophila melanogaster assays. This suggests that while there is some cytotoxicity, the compounds may still be viable candidates for therapeutic applications due to their selective action against pathogens .

The biological activity of 2-(trifluoromethoxy)pyridine-4-sulfonyl chloride can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It could alter receptor activity, impacting downstream signaling pathways.

- Structural Characteristics : The trifluoromethoxy group enhances binding affinity to biological targets, facilitating stronger interactions with proteins and enzymes .

Applications in Medicine and Industry

The unique properties of 2-(trifluoromethoxy)pyridine-4-sulfonyl chloride make it a valuable compound in various fields:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride to improve yield and purity?

- Methodology :

- Reaction Conditions : Use thionyl chloride (SOCl₂) for sulfonic acid to sulfonyl chloride conversion under anhydrous conditions. Monitor reaction completion via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures to isolate the product.

- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyridine sulfonic acid to SOCl₂) and reaction time (typically 6–12 hours at reflux).

- Key Data :

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 70–80°C (reflux) | |

| Solvent | Dichloromethane | |

| Catalyst | None required |

Q. What analytical techniques are critical for characterizing 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the trifluoromethoxy group (δ ~85 ppm in ¹⁹F NMR) and sulfonyl chloride moiety (δ ~3.5–4.0 ppm for CH₂ in ¹H NMR) .

- IR Spectroscopy : Identify S=O stretching vibrations at ~1370 cm⁻¹ and 1170 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 275.6 (calculated: 274.64) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodology :

- Storage : Store at 2–8°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to moisture or bases .

- Stability Tests : Monitor decomposition via periodic ¹H NMR; shelf life is typically 3–6 months under optimal conditions.

Advanced Research Questions

Q. What strategies address regioselectivity challenges in derivatizing the sulfonyl chloride group?

- Methodology :

- Nucleophilic Substitution : Use amines (e.g., piperidine derivatives) in polar aprotic solvents (DMF, THF) to target sulfonamide formation. Kinetic vs. thermodynamic control can be adjusted via temperature (e.g., 0°C vs. 25°C) .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling reactions with arylboronic acids for selective derivatization .

Q. How can derivatives of this compound be evaluated for biological activity?

- Methodology :

- In Vitro Assays : Screen sulfonamide derivatives against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values to identify structure-activity relationships (SAR) .

- Enzyme Inhibition : Test inhibition of carbonic anhydrase or kinases via fluorometric assays. For example, derivatives with electron-withdrawing substituents show enhanced binding affinity .

Q. What solvent systems minimize side reactions during sulfonamide formation?

- Methodology :

- Solvent Screening : Compare reaction efficiency in DMF (high polarity, accelerates reactions) vs. THF (moderate polarity, reduces hydrolysis). Use ²³Na NMR to track byproduct formation (e.g., NaCl).

- Key Findings :

| Solvent | Reaction Yield (%) | Byproduct Formation |

|---|---|---|

| DMF | 85–90 | Moderate |

| THF | 70–75 | Low |

| Acetonitrile | 60–65 | High |

Q. How should researchers resolve contradictions in reported melting points or spectral data?

- Methodology :

- Reproducibility Checks : Validate purity via elemental analysis (e.g., C%: 34.9 calculated vs. 34.5 observed) .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., trifluoromethoxy group orientation) .

Q. What computational tools predict reactivity or stability of derivatives?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonamide formation. Compare activation energies for different nucleophiles .

- MD Simulations : Predict hydrolysis rates in aqueous environments using AMBER or GROMACS .

Data Contradiction Analysis

- Example : Discrepancies in reported boiling points (e.g., 279.7°C in vs. ~260°C in older studies).

- Resolution : Verify measurement conditions (pressure, purity). Impurities (e.g., residual solvents) lower observed boiling points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.